Snap-tmr, also known as SNAP-Cell TMR-Star, is a specialized fluorescent substrate designed for the labeling of SNAP-tag fusion proteins. This compound is characterized by its red fluorescence, which allows for visualization in various biological applications. The chemical formula of Snap-tmr is CHNO, and it has a molecular weight of approximately 677.2 g/mol . The SNAP-tag itself is a small polypeptide derived from the O-alkylguanine-DNA-alkyltransferase enzyme, enabling the specific covalent attachment of Snap-tmr to proteins of interest .
The primary reaction involving Snap-tmr is its covalent binding to the SNAP-tag fusion proteins. This process occurs through a two-step mechanism:
The efficiency of this labeling can reach up to 90% under optimal conditions (e.g., 10 µM concentration of Snap-tmr at 37°C for 30 minutes) .
Snap-tmr exhibits significant biological activity as a fluorescent probe for visualizing protein localization and dynamics within live cells. Its ability to label proteins specifically allows researchers to track cellular processes in real-time using fluorescence microscopy. This capability is crucial for studies involving protein interactions, cellular signaling pathways, and organelle dynamics .
Snap-tmr has a wide range of applications in biological research:
Interaction studies involving Snap-tmr focus on understanding how labeled proteins interact with other cellular components. These studies often utilize techniques like:
Several compounds share similarities with Snap-tmr, particularly in their use as fluorescent labels or substrates for protein tagging. Here are some notable examples:
Snap-tmr stands out due to its specific design for SNAP-tags, which allows for high specificity and efficiency in protein labeling compared to other fluorescent substrates. Its red fluorescence also provides distinct advantages in multicolor imaging experiments where separation from other fluorophores is essential.